
1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone is a versatile small molecule scaffold used in various research and industrial applications. It is a compound with the molecular formula C₁₁H₉ClN₂O and a molecular weight of 220.65 g/mol . The compound features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This structure is significant in medicinal chemistry due to its presence in various pharmacologically active compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone typically involves the reaction of 2-chloro-4-(1H-pyrazol-1-yl)benzaldehyde with an appropriate acetylating agent. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethanone moiety can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone has several scientific research applications:
作用机制
The mechanism of action of 1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
相似化合物的比较
Similar Compounds
1-(1H-pyrazol-4-yl)ethanone: A similar compound with a pyrazole ring but without the chloro substituent.
1-(1H-pyrrol-2-yl)ethanone: Another related compound with a pyrrole ring instead of a pyrazole ring.
Uniqueness
1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone is unique due to the presence of both the chloro substituent and the pyrazole ring. This combination enhances its reactivity and potential biological activities compared to similar compounds .
属性
CAS 编号 |
1022154-85-3 |
|---|---|
分子式 |
C11H9ClN2O |
分子量 |
220.65 g/mol |
IUPAC 名称 |
1-(2-chloro-4-pyrazol-1-ylphenyl)ethanone |
InChI |
InChI=1S/C11H9ClN2O/c1-8(15)10-4-3-9(7-11(10)12)14-6-2-5-13-14/h2-7H,1H3 |
InChI 键 |
SAOFYOLRHBJZAS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1)N2C=CC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



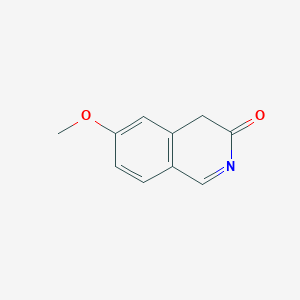
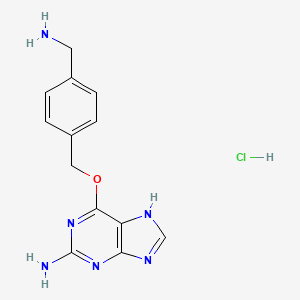
![4-Chlorobenzo[d]isoxazole](/img/structure/B15072771.png)
![5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid](/img/structure/B15072783.png)

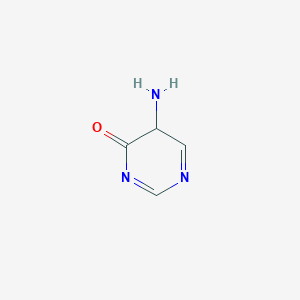
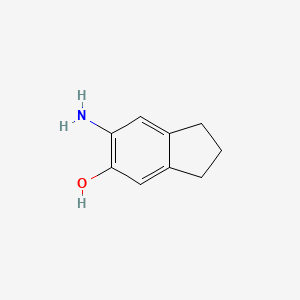
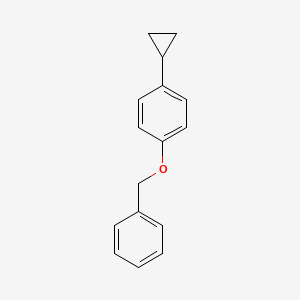
![5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)
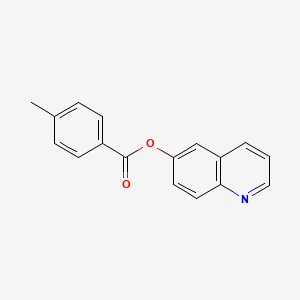
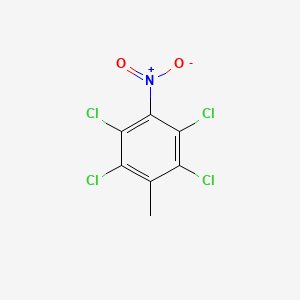
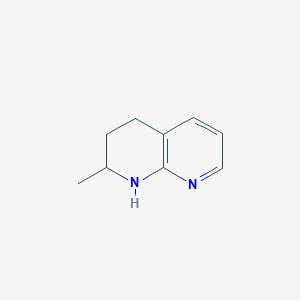
![Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15072837.png)
